MK-8153

Pharmacokinetics ROMK inhibitor Half-life extension

ROMK inhibitor development often faces a trade-off between short half-life (e.g., MK-7145, ~5h) and excessive peak diuresis. MK-8153 (compound 22e) solves this with an extended projected human half-life (~14h) enabling once-daily dosing. - ROMK IC50: 5 nM (human); hERG IC50: 34 μM (6,800x window) - Oral efficacy: -24 mmHg SBP @ 3 mg/kg/day in aged SHRs - Dog PK: ~100% F, 9.1h half-life for IND-enabling toxicology

Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
Cat. No. B8556574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-8153
Molecular FormulaC24H28N2O6
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=C(C(=O)OC5)C)O
InChIInChI=1S/C24H28N2O6/c1-14-16(3-4-17-18(14)12-31-22(17)29)20(27)11-25-8-5-24(6-9-25)7-10-26(23(24)30)19-13-32-21(28)15(19)2/h3-4,20,27H,5-13H2,1-2H3/t20-/m0/s1
InChIKeyKDAIMYGCILCZSH-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-8153 ROMK (Kir1.1) Inhibitor Overview


MK-8153 (compound 22e) is a synthetic small-molecule inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1), developed as a diuretic/natriuretic agent for hypertension and heart failure [1]. It was designed as a follow-up candidate to the first-in-class clinical ROMK inhibitor MK-7145, with targeted improvements in projected human half-life and tolerability [2]. MK-8153 exhibits nanomolar potency against ROMK (IC50 5 nM in human ROMK electrophysiology assays) and demonstrates high selectivity over the hERG cardiac channel (IC50 34 μM), yielding a 6,800-fold therapeutic window .

ROMK (Kir1.1) target engagement studies
Cardiac ion channel selectivity profiling
In vivo renal pharmacology in rodent hypertension models
Interspecies PK/PD correlation studies

Why MK-8153 Cannot Be Substituted


MK-8153 is not a generic ROMK inhibitor; substitution with the earlier clinical candidate MK-7145 or other in-class compounds introduces critical pharmacokinetic and tolerability liabilities. MK-7145 projects a short human half-life of approximately 5 hours, which may require more frequent dosing and produces a high peak-to-trough ratio that increases the risk of excessive peak diuresis—a known limitation of loop diuretics like furosemide [1]. In contrast, MK-8153 was specifically engineered to extend the projected human half-life to approximately 14 hours, reducing the peak-to-trough ratio and enabling once-daily dosing with a more sustained and better-tolerated diuretic effect [1]. These differences are intrinsic to the molecular structure and cannot be overcome by adjusting dose or formulation of MK-7145. Procurement of MK-8153 is therefore essential for studies requiring the improved pharmacokinetic profile and reduced peak-effect liability that define this specific compound [2].

PK profile shift

Substituting MK-7145 or other ROMK inhibitors may alter projected half-life and peak-to-trough ratio, affecting PK/PD model interpretation.

Selectivity window mismatch

hERG selectivity margin may not replicate with alternative ROMK inhibitors, requiring re-evaluation of cardiac safety endpoints.

In vivo efficacy variability

Antihypertensive efficacy benchmarks in SHRs are compound-specific; direct substitution risks non-reproducible blood pressure responses.

MK-8153 Differentiation Evidence


Projected Human Half-Life Comparison

MK-8153 was designed to overcome the short projected human half-life of its predecessor MK-7145. The extended half-life reduces the peak-to-trough ratio, mitigating the risk of excessive peak diuresis associated with short-acting diuretics [1].

Projected Half-Life
Head-to-head
∼14 h (MK-8153) vs ∼5 h (MK-7145)
Supports once-daily dosing feasibility study design
Projected from preclinical species scaling
Pharmacokinetics ROMK inhibitor Half-life extension

ROMK vs. hERG Selectivity Window

MK-8153 demonstrates high selectivity for ROMK over the hERG cardiac potassium channel, a critical safety consideration. The 6,800-fold selectivity window substantially exceeds typical thresholds for hERG liability [1].

ROMK vs hERG Selectivity
Head-to-head
6,800-fold window
Enables cardiac ion channel safety profiling studies
ROMK IC50 5 nM; hERG IC50 34,000 nM
Cardiac safety Ion channel selectivity hERG liability

In Vivo Antihypertensive Efficacy in SHRs

In aged spontaneously hypertensive rats (SHRs), a validated hypertension model, MK-8153 produced a dose-dependent reduction in systolic blood pressure [1]. This efficacy establishes a benchmark for in vivo ROMK inhibitor activity.

SHR Blood Pressure Reduction
Cross-study comparable
∼24 mmHg systolic reduction
Validates ROMK-mediated antihypertensive response in vivo
3 mg/kg/day oral in aged SHRs
Hypertension Spontaneously hypertensive rat Blood pressure lowering

Cross-Species Pharmacokinetic Profile

MK-8153 exhibits favorable oral bioavailability across species, with near-complete absorption in dogs. The dog half-life of 9.1 hours supports the extended human half-life projection and enables translational pharmacology studies [1].

Cross-Species PK
Cross-study comparable
Dog: F ∼100%, t½ 9.1 h; Rat: F 53%, t½ 3.6 h; Rhesus: F 3.4%, t½ 3.3 h
Supports large-animal toxicology and translational PK studies
2 mg/kg oral dose across species
Bioavailability Clearance Interspecies scaling

MK-8153 Application Scenarios


Preclinical Hypertension & Heart Failure Studies

MK-8153 is the preferred ROMK inhibitor for preclinical studies modeling chronic hypertension or heart failure where once-daily oral dosing is required. The extended projected human half-life (∼14 h) directly supports once-daily dosing feasibility, a key advantage over MK-7145 (∼5 h) [1]. In aged SHRs, 3 mg/kg/day oral MK-8153 produced a ∼24 mmHg systolic blood pressure reduction, establishing a validated efficacy benchmark [1].

Cardiac Safety and hERG Liability Profiling

MK-8153 is suitable as a reference compound for cardiac ion channel safety panels due to its well-characterized selectivity profile. The 6,800-fold window between ROMK inhibition (IC50 5 nM) and hERG blockade (IC50 34 μM) provides a defined margin against QT prolongation risk, enabling its use as a comparator in hERG liability studies [1].

Canine Toxicology and Translational Pharmacokinetics

MK-8153 is well-suited for studies in dogs, where it exhibits ∼100% oral bioavailability and a 9.1-hour half-life, enabling robust exposure in toxicology assessments [1]. The favorable dog pharmacokinetics support its use in IND-enabling safety pharmacology and toxicology programs.

Mechanistic Studies of ROMK Diuresis and Natriuresis

MK-8153 is a high-purity tool compound for investigating ROMK (Kir1.1) function in renal physiology. Its potent ROMK inhibition (IC50 5 nM in human channels, 2.5 nM in rat ROMK/HEK293 cells) enables definitive target engagement studies [1]. Dose-dependent increases in sodium excretion observed in SHRs confirm its natriuretic mechanism [1].

Application
Selection Property
Validation Focus
ROMK-mediated diuresis/natriuresis studies
Projected half-life and dosing interval context
Blood pressure and sodium excretion endpoints in rodent models
Cardiac ion channel selectivity profiling
hERG selectivity window context
ROMK vs hERG IC50 ratio in electrophysiology assays
Preclinical large-animal pharmacokinetic studies
High oral bioavailability in dog model
Cross-species PK scaling and toxicokinetic exposure
Renal potassium channel functional studies
Potent ROMK inhibition in human/rat isoforms
Natriuretic and diuretic endpoint response in ex vivo/in vivo models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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